(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, an ethoxyphenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the cyano group and the ethoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied. For example, oxidation may yield products with additional oxygen-containing groups, while reduction may result in the removal of certain functional groups.
Scientific Research Applications
(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-(4-methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
- (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
Uniqueness
The uniqueness of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide lies in its specific combination of functional groups and the resulting chemical properties. This compound’s structure allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-3-28-20-9-7-17(8-10-20)12-19(14-24)22(27)26-23-25-15-21(29-23)13-18-6-4-5-16(2)11-18/h4-12,15H,3,13H2,1-2H3,(H,25,26,27)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBANGKMOYJIGP-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.